3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester
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Description
3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Research has been conducted on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a closely related class of compounds. These compounds are prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such reactions and their products can be used to study the chemical behavior and potential applications of "3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester" in various fields, including medicinal chemistry and materials science (Cucek & Verček, 2008).
Bioconjugation Mechanism
The mechanism of amide formation by carbodiimide, used in bioconjugation in aqueous media, has been studied to understand the chemical reactions involved in the formation of amide bonds. This research is relevant for applications involving the conjugation of biomolecules, which can include derivatives of "this compound" for bioconjugation and surface modification purposes (Nakajima & Ikada, 1995).
Environmental Applications
A study on the synthesis of a macroporous ethylacrylate-divinylbenzene copolymer and its conversion into a bi-functional cation exchange resin presents an application for the extraction of toxic heavy metals from wastewater. This research signifies the potential environmental applications of "this compound" derivatives in water purification and treatment processes (Ali et al., 2013).
Palladium-Catalyzed Copolymerization
The palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins has been explored, showcasing the utility of carboxylic acid-functionalized compounds in the creation of materials with improved mechanical properties and applications in the industrial sector. This research highlights the broader implications of functionalized esters in material science and polymer chemistry (Dai & Chen, 2018).
Properties
IUPAC Name |
ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-20(24)19-18(15-10-6-7-11-16(15)21-19)22-17(23)13-12-14-8-4-3-5-9-14/h3-13,21H,2H2,1H3,(H,22,23)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDCSZSDUMBC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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